1-Methyl-1H-imidazole-5-thiol
Description
Contextualization of Imidazole (B134444) Ring Systems in Contemporary Chemical Research
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous scaffold in both biological systems and synthetic chemistry. wikipedia.org Its prevalence stems from its unique electronic properties, including its amphoteric nature, allowing it to act as both a weak acid and a base. wikipedia.org This dual reactivity, coupled with the ability of its nitrogen atoms to coordinate with metal ions and participate in hydrogen bonding, makes the imidazole moiety a versatile building block in various chemical endeavors. cymitquimica.commdpi.com
In contemporary chemical research, imidazole derivatives are integral to the development of new pharmaceuticals, agrochemicals, and materials. They are found in the core structure of many essential biological molecules, such as the amino acid histidine and the neurotransmitter histamine, highlighting their fundamental role in biochemistry. wikipedia.org The adaptability of the imidazole ring allows for a wide range of substituents, enabling the fine-tuning of its steric and electronic properties for specific applications. researchgate.net This has led to the synthesis of a vast library of imidazole-containing compounds with diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. veeprho.com Furthermore, the stability and coordinating ability of the imidazole ring have made it a popular component in the design of corrosion inhibitors and ionic liquids.
Strategic Importance of Thiolated Imidazole Derivatives in Chemical Science
The introduction of a thiol (-SH) group onto an imidazole ring, creating a thiolated imidazole derivative, significantly expands the chemical space and potential applications of the parent heterocycle. The thiol group is a highly reactive functional group, known for its ability to undergo oxidation to form disulfides, act as a potent nucleophile, and chelate with metal ions.
The strategic importance of thiolated imidazole derivatives is evident in several key areas of chemical science:
Medicinal Chemistry: The thiol group can interact with biological targets, such as cysteine residues in proteins, through disulfide bond formation, potentially modulating their function. This has led to the investigation of thiolated imidazoles as potential therapeutic agents. For instance, methimazole (B1676384) (1-methyl-1H-imidazole-2-thiol) is a well-known antithyroid drug. semanticscholar.orgchemspider.com
Corrosion Inhibition: Thiolated imidazoles have demonstrated significant efficacy as corrosion inhibitors for various metals. The sulfur atom can strongly adsorb onto the metal surface, forming a protective film that prevents corrosion. The imidazole ring itself also contributes to this inhibitory effect.
Coordination Chemistry: The "soft" nature of the sulfur atom in the thiol group makes it an excellent ligand for "soft" metal ions. This property is utilized in the synthesis of coordination complexes with diverse applications, including catalysis and materials science.
Synthetic Chemistry: The thiol group serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures.
The combination of the imidazole ring's inherent properties with the unique reactivity of the thiol group makes thiolated imidazole derivatives highly valuable targets in synthetic and medicinal chemistry.
Structural Analysis of 1-Methyl-1H-imidazole-5-thiol and Positional Isomerism Considerations
Structural Features
This compound possesses a distinct molecular architecture that dictates its chemical behavior. The core of the molecule is a five-membered imidazole ring with a methyl group substituted at the N1 position and a thiol group at the C5 position.
| Property | Value | Source |
| CAS Number | 184590-93-0 | bldpharm.com |
| Molecular Formula | C4H6N2S | bldpharm.com |
| Molecular Weight | 114.17 g/mol | bldpharm.com |
| IUPAC Name | This compound | N/A |
Spectroscopic Data (Predicted/Related Compounds)
| Spectroscopic Technique | Expected Features for this compound (based on related compounds) | Source (for related compounds) |
| ¹H NMR | Signals for the methyl protons (singlet), and two distinct signals for the imidazole ring protons. The thiol proton signal may be broad and its chemical shift can be solvent-dependent. | researchgate.netrrpharmacology.ruresearchgate.net |
| ¹³C NMR | Signals for the methyl carbon, the two sp² carbons of the imidazole ring, and the carbon bearing the thiol group. | rrpharmacology.ruresearchgate.netias.ac.in |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S-H stretch (around 2550-2600 cm⁻¹), C-H stretches, and C=N/C=C stretches of the imidazole ring. | researchgate.netrrpharmacology.ru |
Positional Isomerism
Positional isomerism is a key consideration in the study of substituted imidazoles. In the case of methyl-imidazole-thiols, the positions of both the methyl and thiol groups on the imidazole ring can vary, leading to several possible isomers. For example, 1-Methyl-1H-imidazole-2-thiol and 1-Methyl-1H-imidazole-4-thiol are positional isomers of the title compound.
These isomers can exhibit distinct physical and chemical properties due to the different electronic environments of the substituents. The position of the thiol group, in particular, can influence the molecule's acidity, nucleophilicity, and its ability to participate in tautomerism.
Thione-Thiol Tautomerism
A critical aspect of the structure of this compound is the potential for thione-thiol tautomerism. The compound can exist in equilibrium between the thiol form (containing an S-H bond) and the thione form (containing a C=S bond and an N-H bond).
The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. The predominant tautomeric form will significantly affect the compound's reactivity and spectroscopic properties. For many related 2-mercaptoimidazoles, the thione form is found to be the more stable tautomer. ias.ac.inresearchgate.net The study of this tautomerism is often carried out using techniques like NMR and IR spectroscopy, and computational methods. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylimidazole-4-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-3-5-2-4(6)7/h2-3,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXZGMZQRRBMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 1 Methyl 1h Imidazole 5 Thiol and Its Derivatives
Established and Emerging Synthetic Routes to Imidazole (B134444) Cores
The synthesis of the imidazole core has been a subject of extensive research, leading to a wide array of methodologies. These range from classical condensation reactions to modern metal-catalyzed and multicomponent strategies. ajrconline.orgrsc.orgtci-thaijo.org The choice of method often depends on the desired substitution pattern and functional group tolerance.
Historically, the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, represents a foundational method for creating substituted imidazoles. ajrconline.orgresearchgate.net Other notable classic routes include the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key building block. ajrconline.orgijpsjournal.com
More recent developments have focused on improving efficiency, atom economy, and structural diversity. rsc.org For instance, one-pot processes, microwave-assisted synthesis, and the use of eco-friendly catalysts or solvent systems are gaining prominence. organic-chemistry.orgjopir.inresearchgate.net A notable metal-free approach involves the acid-catalyzed oxidation of methyl ketones to form α-keto-aldehydes in situ, which then cyclize with aldehydes and ammonium (B1175870) acetate (B1210297) to yield disubstituted imidazoles. nih.gov
Table 1: Comparison of Selected Imidazole Core Synthetic Methods
| Method Name | Key Reactants | Bond Formation | Typical Conditions | Advantages |
|---|---|---|---|---|
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Four bonds | Basic conditions | Simplicity, versatility. ajrconline.org |
| Van Leusen Synthesis | TosMIC, Aldehyde, Primary Amine | Three bonds | Stepwise addition/condensation | Versatile, good for N-1 substituted imidazoles. ijpsjournal.com |
| GDB Synthesis | Aldehyde, Isocyanide, Amidine | Three bonds | One-pot multicomponent reaction | Atom economy, structural diversity. ijpsjournal.com |
| Borrowing Hydrogen Protocol | Benzylic Alcohol, 1,2-Diketone, NH₄OAc | Four bonds | Ruthenium catalysis, aerobic | Uses readily available alcohols instead of aldehydes. rsc.org |
Achieving specific substitution patterns (regioselectivity) on the imidazole ring is crucial for tuning its properties. Several advanced strategies have been developed to control the placement of functional groups.
A novel approach involves the reaction of electron-withdrawing group-substituted allenyl sulfonamides with amines. acs.org Depending on the substituents on the nitrogen atoms of the reactants, this method can regioselectively produce 4- or 5-functionalized imidazoles. acs.org Another powerful technique is the metal-controlled switchable synthesis using 2H-azirines as starting materials. thieme-connect.comnih.gov Under palladium catalysis, 2H-azirines undergo ring opening and cyclocondensation to form trisubstituted imidazoles, whereas silver catalysis diverts the reaction to produce pyrroles. thieme-connect.comacs.org
Palladium-catalyzed direct C-H alkenylation has also emerged as a sophisticated tool for regioselective functionalization. rsc.org By carefully selecting the oxidant—oxygen or copper(II) acetate—high selectivity for C5-alkenylation can be achieved for both C2-unsubstituted and C2-substituted imidazoles. rsc.org This method provides a direct route to complex imidazoles that can be used in further transformations, such as the synthesis of unsymmetrically substituted benzimidazoles. rsc.org
Both metal-catalyzed and metal-free reactions have significantly expanded the toolbox for imidazole synthesis.
Metal-Catalyzed Approaches: Transition metals like palladium, copper, rhodium, and iron are widely used to catalyze the formation of the imidazole ring, often enabling reactions under milder conditions with greater efficiency and selectivity. ijpsjournal.commdpi.com Copper-catalyzed methods are particularly common, facilitating oxidative cyclization and multicomponent reactions. rsc.orgorganic-chemistry.orgbeilstein-journals.org For example, copper can catalyze the reaction of imidamides with carboxylic acids to form C-2 and C-4 regioselectively substituted imidazoles. rsc.org Palladium catalysis is instrumental in tandem reactions, such as the carbonylation of aryl halides with imines to form 1,3-dipoles that undergo cycloaddition to yield imidazoles. researchgate.net Iron, being an inexpensive and abundant metal, has been successfully used to catalyze the synthesis of highly substituted imidazoles from α,β-unsaturated ketones and amidines. mdpi.com
Metal-Free Approaches: In recent years, there has been a strong push towards developing metal-free synthetic routes to avoid the cost and potential toxicity of transition metal catalysts. researchgate.net These methods often rely on acid or base promotion, or proceed through multicomponent reactions under thermal or microwave conditions. semanticscholar.orgacs.org An expedient metal-free route for constructing tri- and tetrasubstituted imidazoles involves an acid-promoted multicomponent reaction of an internal alkyne, an aldehyde, and an aniline (B41778) in a one-pot strategy. acs.org Similarly, tetrasubstituted imidazoles can be formed in high yields from arylmethylamines and 1,2-dicarbonyls under aerobic conditions using only a catalytic amount of acetic acid. semanticscholar.orgrsc.org
Specialized Synthetic Pathways for 1-Methyl-1H-imidazole-5-thiol
Direct, high-yield synthetic routes specifically for this compound are not extensively documented in dedicated literature. However, its synthesis can be envisioned through logical multi-step sequences based on established imidazole and thiol chemistry. A plausible strategy involves the initial construction of a suitably functionalized 1-methylimidazole (B24206) precursor, followed by the introduction or conversion to the thiol group at the C5 position.
One potential pathway begins with the synthesis of 1-methyl-4-nitro-1H-imidazole, which can be subsequently functionalized. The synthesis of related compounds like 1-methyl-4-nitro-1H-imidazole-5-thiol (an impurity of the drug Azathioprine) is known, suggesting that a nitroimidazole scaffold is a viable intermediate. cymitquimica.comlgcstandards.commdpi.com The conversion of a functional group at the C5 position to a thiol is a key step. While direct conversion of a nitro group is challenging, a more common strategy would be to introduce a halogen at the C5 position, which can then be displaced by a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.
Another approach could adapt the methods used for synthesizing imidazole-2-thiols. The Markwald synthesis, for example, prepares 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. researchgate.net A modified strategy could potentially be designed to favor C5-thiolation if an appropriate precursor with pre-existing C4-N3 and C5-N1 bonds is used.
A third route could involve the functional group interconversion of a precursor like 4,5-dicyano-1-methylimidazole. Treatment with hydrogen sulfide (B99878) (H₂S) has been shown to convert the nitrile groups into thiols to produce 1-Methyl-1H-imidazole-4,5-dithiol. A similar reaction on a 1-methyl-5-cyanoimidazole precursor could selectively yield the desired this compound.
Advanced Derivatization Techniques of the this compound Scaffold
The this compound scaffold possesses two primary sites for further chemical modification: the nucleophilic thiol moiety and the aromatic imidazole ring system. This dual reactivity allows for the generation of a diverse library of derivatives.
The thiol group (-SH) is a highly versatile functional handle for a variety of chemical transformations.
S-Alkylation: The thiol can be readily alkylated using alkyl halides in the presence of a base to form thioethers (sulfides). This reaction is fundamental in modifying the steric and electronic properties of the molecule. scirp.org
Thioester Formation: Reaction with acylating agents such as acyl chlorides or anhydrides yields thioesters. Thioesters are important in their own right and can also serve as intermediates for further reactions. researchgate.net
Oxidation: The thiol group can be oxidized under controlled conditions. Mild oxidation typically leads to the formation of a disulfide bridge, linking two imidazole molecules. More vigorous oxidation can convert the thiol to a sulfonic acid (-SO₃H). mdpi.com
Thiol-Michael Addition: The thiol can act as a nucleophile in a Michael or thiol-ene "click" reaction, adding across activated double bonds (e.g., in maleimides or acrylates) to form carbon-sulfur bonds under mild conditions. nih.gov
Coordination to Metals: The soft sulfur atom of the thiol group has a strong affinity for many metal ions, allowing it to act as a ligand in the formation of coordination complexes.
Table 2: Key Reactions for Functionalizing the Thiol Moiety
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| S-Alkylation | Alkyl halide (R-X), Base | Thioether (S-R) |
| S-Acylation | Acyl chloride (RCOCl) | Thioester (S-COR) |
| Disulfide Formation | Mild oxidant (e.g., I₂, air) | Disulfide (S-S) |
| Thiol-Michael Addition | α,β-Unsaturated carbonyl | Thioether adduct |
Quaternization: The pyridine-like nitrogen at the N3 position is basic and can be alkylated or protonated to form a positively charged imidazolium (B1220033) salt. researchgate.net This modification significantly alters the solubility and electronic nature of the ring.
Electrophilic Substitution: While the imidazole ring is generally electron-rich, electrophilic substitution reactions such as halogenation can occur. The position of substitution (C2 or C4) would be influenced by the existing methyl and thiol substituents and the reaction conditions. researchgate.net
Functionalization via N-Oxides: The imidazole ring can be converted to an imidazole N-oxide. This activates the ring, particularly at the C2 and C5 positions, for nucleophilic substitution reactions, providing an alternative route for introducing new functional groups. beilstein-journals.org
Metal-Catalyzed C-H Functionalization: Direct C-H activation at the remaining C-H bonds (e.g., C2 and C4) offers a modern and efficient way to install new carbon-carbon or carbon-heteroatom bonds without pre-functionalization. rsc.org
Analytical Methodologies for Structural Elucidation of this compound Derivatives
The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural analysis. ijmrhs.comijmrhs.com
¹H-NMR: Provides information on the number and environment of protons. For a typical this compound derivative, the N-methyl group would appear as a sharp singlet around δ 3.7-4.0 ppm. dergipark.org.tr The two protons on the imidazole ring (at positions C2 and C4) would exhibit distinct singlets with chemical shifts characteristic of their electronic environment, allowing for unambiguous confirmation of the 5-thiol substitution pattern. researchgate.net The thiol proton (S-H) often appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. dergipark.org.tr
¹³C-NMR: This technique maps the carbon skeleton of the molecule. It is used to confirm the number of unique carbon atoms and their hybridization state (e.g., aromatic vs. aliphatic), which is crucial for verifying the imidazole core and any substituents. ijmrhs.comijmrhs.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. researchgate.net For this compound, a key diagnostic absorption is the S-H stretching band, which typically appears in the region of 2550–2600 cm⁻¹. researchgate.net Other important bands include those for aromatic C-H stretching (~3100 cm⁻¹) and the C=N and C=C stretching vibrations of the imidazole ring (1450-1620 cm⁻¹). ijmrhs.comresearchgate.net
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound with high accuracy (via High-Resolution Mass Spectrometry, HRMS) and to gain structural insights from its fragmentation patterns. dergipark.org.tr The molecular ion peak confirms the elemental composition, while fragment ions can help to verify the presence of the methyl-imidazole core and any substituents on the thiol group.
The following table summarizes the key analytical data used for the structural elucidation of these compounds.
| Analytical Technique | Key Finding / Observation | Typical Range / Value | Reference |
|---|---|---|---|
| ¹H-NMR | N-CH₃ protons | δ 3.7 - 4.0 ppm (singlet) | dergipark.org.tr |
| ¹H-NMR | Imidazole C-H protons | δ 6.9 - 7.8 ppm (singlets) | researchgate.net |
| ¹³C-NMR | Imidazole ring carbons | δ 115 - 150 ppm | ijmrhs.comijmrhs.com |
| IR Spectroscopy | S-H stretch | 2550 - 2600 cm⁻¹ | researchgate.net |
| IR Spectroscopy | C=N / C=C ring stretch | 1450 - 1620 cm⁻¹ | ijmrhs.com |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to calculated molecular weight | dergipark.org.tr |
| X-Ray Crystallography | 3D Molecular Structure | Provides precise bond lengths and angles | researchgate.netresearchgate.net |
Investigative Studies on the Reactivity and Chemical Transformations of 1 Methyl 1h Imidazole 5 Thiol
Tautomeric Equilibria and Interconversion Dynamics of Thiol-Thione Forms
A critical aspect of the chemistry of imidazole-thiols is the existence of tautomeric equilibria between the thiol (-SH) and thione (=S) forms. semanticscholar.org For N-substituted imidazole-thiols, this equilibrium involves the migration of a proton from the sulfur atom to a ring nitrogen, although in the case of 1-methyl-1H-imidazole-5-thiol, the thione form involves a zwitterionic or betaine (B1666868) structure due to the methylated N1 position. The predominant form in solution is highly dependent on factors such as the solvent and pH.
Analogous compounds like 1-methyl-1H-imidazole-2-thiol (Methimazole) have been shown to exist almost exclusively as the thione tautomer in both solid and solution phases. ias.ac.in This stability of the thione form is significant as it can influence the compound's reactivity, for instance, by preventing spontaneous oxidation to the corresponding disulfide. ias.ac.in
The equilibrium is also sensitive to pH. In neutral or acidic environments, the thione form typically prevails. jocpr.com However, in basic media, the thiol group is deprotonated to form a thiolate anion. This shift towards the thiolate form in alkaline conditions significantly enhances the nucleophilic character of the sulfur atom, thereby increasing its reactivity toward electrophiles.
Interactive Table 1: Tautomeric Forms and pH Dependence
| pH Condition | Dominant Species | Key Structural Feature | Implication for Reactivity |
| Acidic / Neutral | Thione Form | C=S double bond | Reduced nucleophilicity; greater stability |
| Basic / Alkaline | Thiolate Anion | Deprotonated S⁻ | Enhanced nucleophilicity; increased reactivity |
Detailed Reaction Mechanisms Involving the Thiol Group
The thiol group is the primary site for many of the characteristic reactions of this compound. Its reactivity can be broadly categorized as nucleophilic and oxidative.
The sulfur atom of the thiol group, especially when deprotonated to the thiolate anion, is a strong nucleophile. This allows it to participate in a variety of nucleophilic substitution and addition reactions. The increased reactivity in basic media is attributed to the formation of the more potent thiolate nucleophile.
A representative example of this nucleophilicity is the reaction with epoxides. Studies on the analogous compound 1-methyl-1H-imidazole-2-thiol have demonstrated that the sulfur atom can act as a nucleophile to open epoxide rings, resulting in the formation of β-hydroxy-thioethers. semanticscholar.org This reaction proceeds via an Sₙ2 mechanism where the sulfur atom attacks one of the electrophilic carbon atoms of the epoxide ring.
Interactive Table 2: Representative Nucleophilic Reactions of the Thiol Group
| Reaction Type | Electrophile | Product Type | Mechanistic Note |
| Nucleophilic Substitution | Alkyl Halides (R-X) | Thioether | Sₙ2 displacement of the halide by the thiolate. |
| Nucleophilic Addition | Epoxides | β-Hydroxy-thioether | Ring-opening via nucleophilic attack on an epoxide carbon. semanticscholar.org |
| Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adduct | Conjugate addition of the thiolate to the β-carbon. |
The thiol group is readily oxidized under various conditions. The most common oxidative transformation is the formation of a disulfide bond (S-S), which links two molecules of the parent thiol. libretexts.org This conversion of two thiol molecules to a single disulfide molecule is a redox reaction where the sulfur atoms are oxidized. libretexts.org
This oxidation can be achieved using a range of oxidizing agents. Mild conditions, such as air oxidation in an alkaline solution, can be sufficient to form the corresponding disulfide, bis(1-methyl-1H-imidazol-5-yl) disulfide. More potent oxidizing agents like hydrogen peroxide, iodine, or chlorine dioxide can also be employed. researchgate.net Depending on the strength of the oxidant and the reaction conditions, over-oxidation can occur, leading to the formation of sulfinic or sulfonic acids. smolecule.comresearchgate.net The relative stability of the thione tautomer can, in some cases, provide a degree of resistance to spontaneous oxidation. ias.ac.in
Interactive Table 3: Oxidation Reactions of the Thiol Group
| Oxidizing Agent | Reaction Conditions | Primary Product | Potential By-product(s) |
| Air (O₂) | Alkaline solution | Disulfide | - |
| Hydrogen Peroxide (H₂O₂) | Controlled | Disulfide | Sulfonic Acid |
| Chlorine Dioxide (ClO₂) | Varies (e.g., specific molar ratios) | Disulfide Hydrochloride researchgate.net | Sulfonic Acid researchgate.net |
| Iodine (I₂) | Mild | Disulfide | - |
Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Nucleus
The imidazole ring itself is an aromatic nucleus that can participate in substitution reactions.
Electrophilic Reactivity: The imidazole ring is electron-rich and generally susceptible to electrophilic attack. thieme-connect.dethieme-connect.de Resonance structures show that electron density is highest at the nitrogen and carbon atoms, making positions C2, C4, and C5 potential sites for electrophilic substitution. thieme-connect.deglobalresearchonline.net In 1-methylimidazoles, attack is often directed to the C4 and C5 positions. Studies on related 5-aryl-1-methylimidazoles have shown that electrophilic substitution reactions such as nitration and bromination can occur, sometimes attacking the imidazole ring depending on the specific reagents and conditions. researchgate.net
Nucleophilic Reactivity: Nucleophilic aromatic substitution on the imidazole ring is generally unfavorable unless the ring is "activated" by the presence of one or more strong electron-withdrawing groups. thieme-connect.deglobalresearchonline.net For instance, research on 2,4-dihalogeno-1-methyl-5-nitroimidazole has shown that the halogen at the C4 position can be displaced by soft nucleophiles, such as thiols. researchgate.net This demonstrates that a sufficiently electron-deficient imidazole ring can undergo nucleophilic attack at positions that would otherwise be unreactive.
Impact of Substituents on this compound Reactivity
The introduction of additional substituents onto the imidazole ring can profoundly alter the reactivity of both the ring and the thiol group. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is the key determinant of these effects.
An electron-withdrawing group (EWG), such as a nitro (-NO₂) group at the C4 position (e.g., 1-methyl-4-nitro-1H-imidazole-5-thiol), significantly lowers the electron density of the imidazole ring. cymitquimica.com This has two major consequences:
Ring Reactivity: The ring is deactivated towards electrophilic attack but becomes more susceptible to nucleophilic attack. globalresearchonline.netresearchgate.net
Thiol Reactivity: The EWG increases the acidity of the thiol proton, facilitating its deprotonation to the reactive thiolate anion.
Conversely, an electron-donating group (EDG), such as an amino (-NH₂) or methoxy (B1213986) (-OCH₃) group, increases the electron density of the ring.
Ring Reactivity: The ring becomes more activated towards electrophilic substitution. researchgate.net
Thiol Reactivity: The basicity of the ring nitrogens is increased, while the acidity of the thiol proton is decreased.
These effects are summarized in the table below.
Interactive Table 4: Predicted Effects of Substituents on Reactivity
| Substituent Type (at C4) | Example | Effect on Imidazole Ring | Effect on Thiol Group |
| Electron-Withdrawing (EWG) | -NO₂ | Deactivated to electrophiles; Activated to nucleophiles. researchgate.net | Increased acidity (easier thiolate formation). |
| Electron-Donating (EDG) | -NH₂ | Activated to electrophiles. researchgate.net | Decreased acidity (harder thiolate formation). |
| Halogen | -Br, -Cl | Weakly deactivating to electrophiles. | Increased acidity. |
Advanced Computational and Theoretical Investigations of 1 Methyl 1h Imidazole 5 Thiol
Quantum Chemical Approaches to Electronic Structure and Reactivity
Quantum chemical calculations serve as a fundamental tool for elucidating the intrinsic electronic properties that dictate the chemical behavior of molecules like 1-Methyl-1H-imidazole-5-thiol. These methods provide a microscopic view of the electron distribution and orbital interactions.
Frontier Molecular Orbital (FMO) theory provides a powerful framework for rationalizing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, as they are the primary orbitals involved in chemical reactions. acs.orgnih.gov The energy of the HOMO (EHOMO) is indicative of a molecule's electron-donating capability, while the energy of the LUMO (ELUMO) reflects its electron-accepting ability. researchgate.net The magnitude of the energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
For the analogous 1-methyl-1H-imidazole-2-thiol, its thione tautomer has been shown to possess a higher EHOMO value (-5.30241 eV) in comparison to its thiol counterpart, indicating a greater propensity to donate electrons. Consequently, the thione form is predicted to have a higher reactivity, which is supported by its smaller energy gap, suggesting a more facile electronic excitation and stronger potential for interaction with other chemical species.
| Tautomer | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thione | -5.30241 | -0.63212 | 4.67029 |
| Thiol | -5.92341 | -0.87654 | 5.04687 |
This data is for the 2-thiol isomer and is presented as a representative example.
A range of global reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to provide a more nuanced understanding of a molecule's reactivity profile. These descriptors include the dipole moment (μ), chemical hardness (η), absolute electronegativity (χ), and the global electrophilicity index (ω).
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Electronegativity (χ): This represents the molecule's ability to attract electrons. It can be calculated as -(ELUMO + EHOMO) / 2.
Electrophilicity Index (ω): This index quantifies the molecule's capacity to act as an electrophile. It is given by the equation ω = χ² / (2η).
In the case of 1-methyl-1H-imidazole-2-thiol, the thione form has been calculated to have a significantly higher dipole moment than the thiol form, indicating greater polarity. The values of these descriptors are invaluable for comparing the relative reactivities of different tautomers and isomers.
| Tautomer | Dipole Moment (μ) (Debye) | Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| Thione | 3.8912 | 2.335145 | 2.967265 | 1.8887 |
| Thiol | 1.8793 | 2.523435 | 3.399975 | 2.2908 |
This data is for the 2-thiol isomer and is presented as a representative example.
Computational Modeling of Tautomeric Forms and Energy Landscapes
This compound is capable of existing in different tautomeric forms, most notably the thiol and thione forms, which can interconvert. Computational modeling is an indispensable tool for determining the relative stabilities of these tautomers and for mapping the potential energy surface of their interconversion.
Through DFT calculations, the geometry of each tautomer can be optimized, and their total electronic energies can be computed. The tautomer with the lowest calculated energy corresponds to the most stable form under the given computational conditions. For the related 2-mercapto-1-methylimidazole, computational studies have indicated that the thione form is energetically more favorable and thus more stable than the thiol form. The calculated energy difference between the tautomers allows for the prediction of their equilibrium populations.
Predictive Computational Models for Thiol Reactivity
The reactivity of the thiol group in this compound can be predicted using computational models. These models often leverage quantum chemical descriptors to establish correlations with experimentally observed reaction kinetics. For example, DFT can be employed to calculate the activation energies of reactions involving the thiol moiety, providing insights into reaction feasibility and rates.
A predictive model for the reactivity of certain N-heterocyclic compounds with thiols has been successfully developed by correlating computed activation free energies with experimental data. researchgate.net Such a methodological approach could be adapted to forecast the reactivity of this compound in various reactions, including important synthetic transformations like Michael additions. researchgate.net
Molecular Dynamics and Docking Simulations for Interaction Prediction
To understand how this compound might interact with biological macromolecules such as proteins, computational techniques like molecular dynamics (MD) and molecular docking are employed.
Molecular Docking is a computational method that predicts the most likely binding orientation of a small molecule (ligand) to the active site of a larger molecule (receptor). This technique is a cornerstone of modern drug discovery, used to screen vast libraries of compounds for potential therapeutic agents. acs.orgorientjchem.org For a variety of imidazole-containing compounds, docking studies have been successfully used to elucidate key binding interactions within the active sites of enzymes. acs.orgbiosynth.com
Molecular Dynamics (MD) simulations offer a more dynamic picture, modeling the movement of atoms and molecules over time. MD can be used to explore the conformational flexibility of this compound and to simulate its interactions with its surrounding environment, such as solvent molecules or a biological receptor. These simulations are crucial for assessing the stability of a ligand-receptor complex and for identifying the specific intermolecular forces that govern the binding event.
Exploration of the Coordination Chemistry of 1 Methyl 1h Imidazole 5 Thiol
Ligand Design Principles and Coordination Modes of Imidazole-Thiols
The versatility of 1-Methyl-1H-imidazole-5-thiol as a ligand stems from the presence of two distinct and electronically different donor sites: the nitrogen atoms of the imidazole (B134444) ring and the sulfur atom of the thiol group. This dual functionality allows for multiple modes of coordination, making it a valuable building block in the design of complex molecular architectures.
Nitrogen-based Coordination Sites within the Imidazole Ring
The imidazole ring contains two nitrogen atoms, but in this compound, they are not equivalent. The nitrogen at position 1 is methylated, making it a quaternary amine that is unable to act as a Lewis base or coordination site. Therefore, coordination to metal centers occurs exclusively through the 'pyridine-like' nitrogen atom at position 3 (N3). wikipedia.org This N3 atom possesses a lone pair of electrons in an sp² hybrid orbital within the plane of the aromatic ring, making it an excellent sigma-donor. wikipedia.org Imidazole is classified as a hard ligand and can coordinate to a wide range of metal ions, forming stable M-N bonds. wikipedia.org The coordination of the N3 atom is a fundamental aspect of many biologically important molecules, such as histidine, which plays a crucial role in the active sites of numerous metalloenzymes. wikipedia.orgmdpi.com
Sulfur-based Coordination Sites via the Thiol Group
The thiol (-SH) group at position 5 introduces a soft donor site into the ligand. The thiol proton is acidic and can be easily removed to form a thiolate anion (-S⁻). This deprotonation is often facilitated by coordination to a metal ion. acs.org The resulting thiolate is a powerful, soft Lewis base with a high affinity for soft metal ions like Cu(I), Ag(I), Hg(II), and late transition metals, but it can also bind effectively to harder metal centers. wikipedia.org Thiolates are versatile in their coordination, capable of acting as:
Terminal Ligands: Binding to a single metal center. wikipedia.org
Bridging Ligands: Linking two or more metal centers, which is a common feature in the formation of polynuclear clusters and coordination polymers. wikipedia.org
The combination of a hard nitrogen donor and a soft sulfur donor makes this compound a classic example of a hybrid N,S-donor ligand, capable of chelating a single metal ion or bridging multiple metal centers to create extended structures. Quantum chemical studies on related systems show that the driving force for deprotonation of a coordinated thiol is significant, indicating a strong tendency for the sulfur to participate in bonding upon complexation. acs.org
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a polar solvent. A common method is the salt metathesis reaction, where a metal halide is treated with the ligand, often in the presence of a weak base to facilitate the deprotonation of the thiol group. wikipedia.orgnih.gov
A general synthetic route can be represented as: n(C₄H₆N₂S) + MXn → [M(C₄H₅N₂S)n] + nHX where M is a metal ion, X is an anion (e.g., Cl⁻, NO₃⁻), and L represents the this compound ligand.
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure, bonding, and properties. rdd.edu.iqharding.eduuomustansiriyah.edu.iq
| Technique | Purpose and Expected Observations |
| Infrared (IR) Spectroscopy | To identify which donor atoms are involved in coordination. A shift in the C=N stretching vibration of the imidazole ring to a different frequency indicates N-coordination. The disappearance of the S-H stretching band (typically around 2550 cm⁻¹) confirms deprotonation and S-coordination. harding.edu New bands in the far-IR region (below 400 cm⁻¹) can be assigned to M-N and M-S stretching vibrations. |
| ¹H and ¹³C NMR Spectroscopy | To observe changes in the electronic environment of the ligand upon complexation. The chemical shifts of the imidazole ring protons and carbons are expected to shift upon coordination of the N3 atom. This technique is particularly useful for characterizing diamagnetic complexes in solution. rdd.edu.iq |
| UV-Visible Spectroscopy | To study the electronic properties of the complex. This can reveal ligand-to-metal charge transfer (LMCT) bands, often intense and characteristic of thiolate-to-metal coordination, as well as d-d transitions for transition metal complexes, which provide information about the coordination geometry. nih.gov |
| X-ray Crystallography | To provide definitive structural information, including bond lengths, bond angles, coordination number, and overall geometry of the complex in the solid state. It can confirm the specific coordination mode of the ligand (e.g., terminal, bridging, chelating). |
| Elemental Analysis & Mass Spectrometry | To confirm the stoichiometry of the complex (metal-to-ligand ratio) and its overall molecular formula. researchgate.net |
Supramolecular Assembly and Metal-Organic Frameworks Featuring Imidazole-Thiol Units
The bifunctional nature of this compound makes it an excellent candidate for the construction of supramolecular structures and metal-organic frameworks (MOFs). researchgate.netrsc.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. osti.gov The ability of the imidazole nitrogen to bind to one metal center and the thiolate sulfur to bridge to another allows for the formation of extended one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks. ijcea.orgnih.gov
The final architecture of the resulting framework is influenced by several factors:
The coordination preference of the metal ion: For example, square planar metals like Pd(II) or Pt(II) might favor 2D sheet-like structures, whereas octahedral metals like Co(II) or Ni(II) could lead to more complex 3D frameworks.
The metal-to-ligand ratio: Varying the stoichiometry can lead to different structural outcomes.
Reaction conditions: Solvent, temperature, and pH can all play a critical role in directing the self-assembly process.
Catalytic and Material Science Applications of this compound Coordination Compounds
The coordination compounds of this compound hold potential for a range of applications, primarily in catalysis and materials science.
Catalytic Applications: Metal complexes containing N,S-ligands are active in various catalytic transformations. bac-lac.gc.ca The electronic properties of the metal center, which can be fine-tuned by the ligand, are crucial for its catalytic activity. Potential applications include:
Oxidation/Reduction Reactions: The sulfur atom can stabilize different oxidation states of the metal center, making these complexes suitable for redox catalysis. nih.gov
Cross-Coupling Reactions: Palladium and nickel complexes with N,S-ligands could potentially catalyze C-C and C-N bond-forming reactions. nih.gov
Small Molecule Activation: Imidazole-containing MOFs have been investigated for their ability to capture and catalytically convert CO₂, a process relevant to carbon capture and utilization technologies.
Material Science Applications: The unique combination of an imidazole ring and a thiol group can impart useful properties to materials.
Non-linear Optics: The presence of a delocalized π-system and donor-acceptor groups can lead to materials with non-linear optical (NLO) properties, which are valuable for telecommunications and optical computing. nih.gov
Sensors: MOFs built with functional ligands like imidazole-thiols can be designed to have specific binding sites for detecting heavy metal ions or organic pollutants. mdpi.com
Antioxidants and Stabilizers: Thiol-containing imidazoles have been employed in industrial applications such as rubber vulcanization and as antioxidants, suggesting that their coordination compounds could also possess stabilizing properties.
The table below summarizes the potential applications based on the structural features of the coordination compounds.
| Feature | Potential Application | Rationale |
| Redox-active metal center (e.g., Fe, Cu, Co) | Catalysis (e.g., oxidation, hydrogenation) | The N,S-ligand environment can stabilize multiple oxidation states required for catalytic cycles. bac-lac.gc.ca |
| MOF with porous structure | Gas Storage, Separation, Heterogeneous Catalysis | The defined pore structure can selectively adsorb molecules or provide active sites for catalysis. nih.govnih.gov |
| π-conjugated system | Optical and Electronic Materials | The delocalized electrons in the imidazole ring, influenced by metal coordination, can give rise to useful photophysical properties. mdpi.com |
| Soft sulfur donor site | Heavy Metal Sensing/Sequestration | The high affinity of the thiolate for soft heavy metal ions (e.g., Hg²⁺, Cd²⁺) can be exploited for environmental remediation. |
Molecular Level Interactions and Mechanistic Biological Studies of 1 Methyl 1h Imidazole 5 Thiol Derivatives
Investigations of Enzyme Inhibition Mechanisms
Derivatives of imidazole (B134444) are recognized for their ability to interact with a diverse range of enzymes, often acting as inhibitors. The imidazole ring, with its unique electronic and structural properties, can participate in various non-covalent interactions within an enzyme's active site, leading to a reduction in its catalytic activity.
Specific Enzyme Target Interactions (e.g., Protein Kinase C Delta Inhibition)
While specific studies on the direct inhibition of Protein Kinase C Delta (PKCδ) by 1-Methyl-1H-imidazole-5-thiol are not extensively documented in publicly available literature, the broader class of imidazole-containing compounds has been investigated as inhibitors of various kinases. For instance, certain imidazole derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) researchgate.net. The mechanism of inhibition often involves the formation of key hydrogen bonds between the imidazole nitrogen atoms and amino acid residues in the hinge region of the kinase domain researchgate.net.
In the context of PKCδ, inhibition is a known therapeutic strategy for various conditions. Studies have shown that the inhibition of PKCδ can induce anti-tumor effects in colorectal cancer by promoting cellular senescence nih.gov. While the specific inhibitors used in these studies are not always imidazole-thiols, the principles of kinase inhibition, such as competing with ATP for the binding site or allosteric modulation, are broadly applicable. A small molecule inhibitor of a PKCδ isoform, PKCδI, has been shown to disrupt the binding of caspase-3 to the hinge region, thereby inhibiting its cleavage and subsequent inflammatory signaling mdpi.com. This highlights the potential for small molecules to modulate specific protein-protein interactions within the PKCδ signaling pathway.
The table below summarizes the inhibitory activities of some imidazole derivatives against various kinases, illustrating the potential for this class of compounds to act as enzyme inhibitors.
| Compound Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference |
| Imidazole Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Varies by derivative | researchgate.net |
| Imidazole-based Analogues | Heme Oxygenase-1 (HO-1) | IC₅₀ values in the low micromolar range | researchgate.net |
| Imidazole Terpyridine Complex | Thioredoxin Reductase (TrxR) | Potent inhibition | nih.gov |
This table presents data for the broader class of imidazole derivatives to illustrate their potential as enzyme inhibitors, as specific data for this compound is limited.
Kinetic and Mechanistic Aspects of Enzyme Modulation
The kinetic and mechanistic aspects of enzyme inhibition by imidazole-containing compounds can be complex. Imidazole itself can act as a partial competitive inhibitor of certain enzymes, such as β-glucosidase mdpi.com. This type of inhibition suggests that the inhibitor binds to the active site, but does not completely prevent substrate binding, instead reducing the enzyme's affinity for the substrate mdpi.com.
The binding of imidazole derivatives to metalloenzymes is another important mechanism. The nitrogen atoms of the imidazole ring can coordinate with the metal ions in the active site, such as the heme iron in cytochrome P450 enzymes, leading to potent inhibition portlandpress.com. This interaction is a key consideration in drug design and understanding drug-drug interactions.
Allosteric regulation is another potential mechanism, where the binding of an inhibitor to a site distinct from the active site induces a conformational change that alters the enzyme's activity wikipedia.org. This can lead to non-competitive inhibition, where the inhibitor's effect is independent of the substrate concentration wikipedia.org.
Receptor Binding Profiling and Interaction Dynamics
The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Imidazole derivatives have been explored for their ability to bind to various receptors, including G-protein coupled receptors (GPCRs). For example, imidazole-derived compounds have been identified as agonists for the Neurotensin 1 Receptor (NTR1) nih.gov.
Receptor binding is typically characterized by the affinity of the ligand for the receptor, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀) in competitive binding assays. The interaction dynamics can be studied using techniques like surface plasmon resonance (SPR), which can provide real-time kinetic data on the association and dissociation of the ligand-receptor complex mdpi.com. Molecular docking studies can further elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the receptor's binding pocket mdpi.com.
The amphoteric nature of the imidazole ring allows it to act as both a hydrogen bond donor and acceptor, facilitating its recognition by a wide array of receptors rsc.org. The specific substitution pattern on the imidazole ring, such as the methyl and thiol groups in this compound, will significantly influence its binding profile and selectivity for different receptors.
Mechanistic Studies of Macromolecular Interactions
Beyond enzymes and receptors, derivatives of this compound can interact with other crucial macromolecules, namely DNA and proteins, leading to significant biological consequences.
DNA Binding Modes and Molecular Recognition (e.g., Intercalation)
The interaction of small molecules with DNA can occur through several modes, including groove binding, electrostatic interactions, and intercalation between base pairs. Imidazole-containing compounds have been shown to interact with DNA. For instance, imidazolium-based ionic liquids have been observed to bind to the minor groove of DNA, with interactions stabilized by electrostatic forces and potential π-π stacking between the imidazole ring and DNA bases mdpi.com.
It has been noted that the introduction of a methyl group to an imidazole ring can sometimes reduce the antitumor activity of a complex, possibly by deforming the planar structure and affecting its DNA interaction capabilities nih.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
